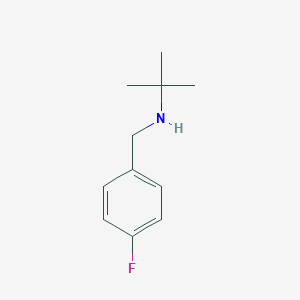

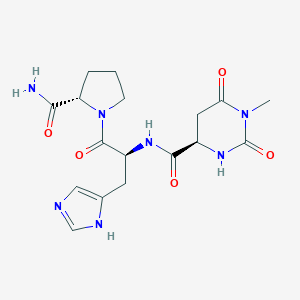

![molecular formula C4H5N5 B154123 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole CAS No. 128854-05-7](/img/structure/B154123.png)

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

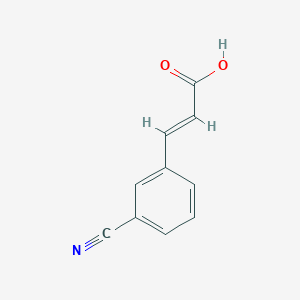

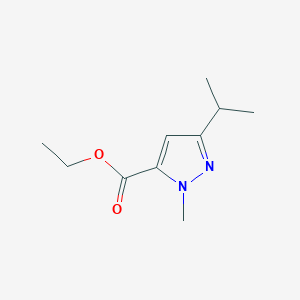

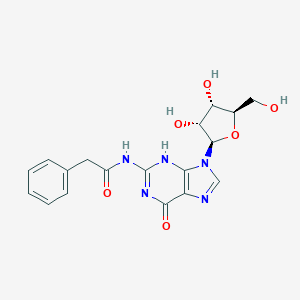

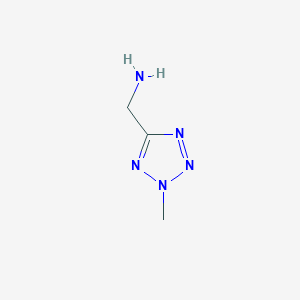

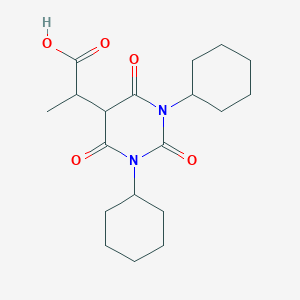

“3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole” is a type of pyrazolo[3,4-c]pyrazole, which has been reported to have high therapeutic impact . Pyrazolo[3,4-c]pyrazoles are fused bicyclic heterocycles that are prevalent in the pharmaceutical industry . They are known for their pharmacological potential .

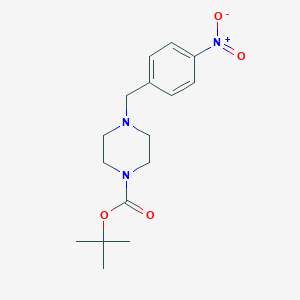

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]pyrazoles involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation . Moreover, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki Miyaura cross-coupling reactions allows the synthesis of a variety of modulated heterobicycles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-c]pyrazoles include hydrazine condensations and C–N Ullmann-type cross-coupling reactions . Additionally, chemoselective bromination of the newly formed bipyrazoles followed by Suzuki Miyaura cross-coupling reactions is used to synthesize a variety of modulated heterobicycles .Wissenschaftliche Forschungsanwendungen

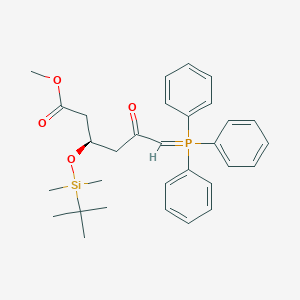

Pharmacological Potential

The compound has been identified as having significant pharmacological potential . The design of new pyrazolo [3,4- c ]pyrazoles has been reported to have a high therapeutic impact .

Medicinal Chemistry

Amino-Pyrazoles, including 3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole, have been studied extensively in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anticancer/Anti-inflammatory Compounds

The most relevant results have been obtained for anticancer/anti-inflammatory compounds . For example, Pirtobrutinib, an aminopyrazole-based compound, has recently been approved .

Synthesis of New Derivatives

The compound can be used in the synthesis of new pyrazole derivatives . The reaction of some active methylene compounds with hydrazonoyl bromides is one method of creating these new derivatives .

Wirkmechanismus

Target of Action

Related compounds have shown potential in modulating pim kinases , which play crucial roles in cell survival, proliferation, and differentiation.

Mode of Action

It’s synthesized through hydrazine condensations and c–n ullmann-type cross-coupling reactions . This process might influence its interaction with its targets.

Result of Action

Related compounds have shown potential in inhibiting cell proliferation , suggesting that this compound might have similar effects.

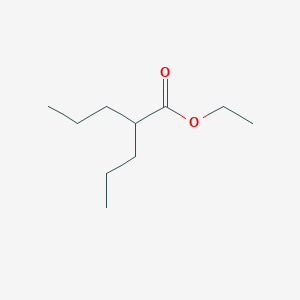

Eigenschaften

IUPAC Name |

2,6-dihydropyrazolo[3,4-c]pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5/c5-3-2-1-6-8-4(2)9-7-3/h1H,(H4,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMQVSLWMOJHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NNC(=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561729 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole | |

CAS RN |

128854-05-7 |

Source

|

| Record name | 2,6-Dihydropyrazolo[3,4-c]pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.